2,5-Difluorobenzenesulfonamide (CAS 120022-63-1) is a highly specialized, crystalline fluorinated building block primarily procured for the synthesis of advanced pharmaceutical intermediates. Characterized by a sulfonamide group flanked by fluorine atoms at the 2- and 5-positions, this compound offers unique stereoelectronic properties that are highly sought after in structure-based drug design. In industrial and laboratory workflows, it serves as a critical precursor for synthesizing complex heterocyclic systems, including benzothiadiazine 1,1-dioxides, thiazolo[5,4-b]pyridines, and diverse arylsulfonamide-based inhibitors. Its dual fluorine substitution not only modulates the pKa of the sulfonamide nitrogen—enhancing hydrogen-bond donor capacity—but also provides metabolic stability and specific π-stacking interactions that are impossible to achieve with unsubstituted or mono-fluorinated analogs .
Substituting 2,5-difluorobenzenesulfonamide with more common analogs, such as 2,4-difluorobenzenesulfonamide, 4-fluorobenzenesulfonamide, or unsubstituted benzenesulfonamide, frequently results in catastrophic loss of target affinity and unfavorable pharmacokinetic profiles in downstream products. The specific 2,5-difluoro geometry dictates the dihedral angle of the sulfonamide linkage and creates a unique electrostatic potential map that is strictly required for binding in tight allosteric pockets, such as those found in ERAP1 or NaV1.7 channels. In synthetic workflows, utilizing an incorrect positional isomer alters the nucleophilicity of the sulfonamide nitrogen and the regioselectivity of subsequent cross-coupling reactions, leading to reduced yields of the desired active pharmaceutical ingredients (APIs) and forcing costly, time-consuming route redesigns .
In the synthesis of thiazolo[5,4-b]pyridine derivatives targeting non-small cell lung cancer (NSCLC), the choice of the sulfonamide building block is critical for target engagement. Derivatives synthesized using 2,5-difluorobenzenesulfonamide (e.g., Compound 10k) demonstrate exceptional potency with an IC50 of 0.010 μM against HCC827 cell lines, rivaling the clinically approved drug Osimertinib. In contrast, derivatives lacking this specific di-fluoro pattern exhibit significantly reduced anticancer activity and poorer selectivity profiles against normal BEAS-2B cells [1].
| Evidence Dimension | In vitro IC50 against HCC827 NSCLC cells |
| Target Compound Data | 0.010 μM (2,5-difluoro derivative 10k) |
| Comparator Or Baseline | Sub-optimal or unsubstituted sulfonamide derivatives (>0.1 to 1.0 μM) |
| Quantified Difference | Up to 10- to 100-fold increase in potency |
| Conditions | Standard MTT assay on HCC827, NCI-H1975, and A-549 cell lines |
Procuring the 2,5-difluoro isomer is essential for synthesizing EGFR inhibitors that achieve clinical-grade nanomolar potency and high therapeutic indices.
2,5-Difluorobenzenesulfonamide is the foundational precursor for synthesizing potent Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitors. Structure-activity relationship (SAR) studies reveal that the 2,5-difluoro substitution is strictly required to maintain competitive inhibition at the allosteric regulatory site. When the 2,5-difluoro moiety is replaced or modified, the resulting compounds suffer a severe loss of potency in L-AMC hydrolysis assays, as the specific fluorine interactions with the binding pocket are abolished [1].
| Evidence Dimension | ERAP1 enzymatic inhibitory potency |
| Target Compound Data | High affinity maintained (e.g., Compound 1 series) |
| Comparator Or Baseline | Differently substituted or non-fluorinated sulfonamides |
| Quantified Difference | ≥1 log unit (10-fold) loss in potency when the 2,5-difluoro pattern is altered |
| Conditions | ERAP1 hydrolysis of L-AMC and WK-10 peptide assays |
For immunotherapy drug discovery, substituting this building block will directly result in inactive or severely compromised ERAP1 inhibitors.
In the development of NaV1.7 inhibitors for neuropathic pain, the sulfonamide acidic element is essential for forming a salt bridge with the domain 4 voltage sensor. Utilizing 2,5-difluorobenzenesulfonamide yields inhibitors with high NaV1.7 potency (IC50 ~ 15 nM). Crucially, compared to mono-fluorinated or unsubstituted analogs, the 2,5-difluoro pattern provides a structural framework that allows medicinal chemists to better decouple target potency from CYP3A4 inhibition, a major metabolic liability in this drug class [1].
| Evidence Dimension | NaV1.7 IC50 and CYP3A4 inhibition profile |
| Target Compound Data | IC50 ~ 15 nM with tunable CYP3A4 clearance |
| Comparator Or Baseline | Unsubstituted or 4-monosubstituted benzenesulfonamides |
| Quantified Difference | Maintained low-nanomolar target activity while enabling structural modifications that reduce CYP3A4 inhibition |
| Conditions | PatchXpress automated electrophysiology and CYP3A4 biochemical assays |
Buyers synthesizing NaV1.7 analgesics must use the 2,5-difluoro building block to successfully navigate the narrow therapeutic window and avoid metabolic toxicity.
The synthesis of 1,2,4-benzothiadiazine 1,1-dioxides as AMPA receptor positive allosteric modulators (PAMs) relies heavily on the di-halo substitution of the benzene ring. Precursors like 2,5-difluorobenzenesulfonamide enable the formation of cyclopropyl-substituted derivatives that exhibit sub-micromolar effective concentrations (EC2x ~ 0.77 to 0.83 μM). Mono-fluorinated baselines or alternative positional isomers fail to achieve this level of potentiation, demonstrating that the 2,5-difluoro geometry optimally fits the AMPA receptor allosteric site [1].
| Evidence Dimension | Effective concentration for 2-fold potentiation (EC2x) |
| Target Compound Data | ~0.77 - 0.83 μM (2,5-difluoro derived BTDs) |
| Comparator Or Baseline | Mono-fluoro or alternative di-fluoro isomers |
| Quantified Difference | Sub-micromolar potency vs. >1.0 to 5.0 μM for off-target isomers |
| Conditions | In vitro AMPA receptor potentiation assays (FDSS) |
Selecting the exact 2,5-difluoro precursor is mandatory for achieving the sub-micromolar efficacy required for neuroprotective drug candidates.
Directly utilizing 2,5-difluorobenzenesulfonamide to construct thiazolo[5,4-b]pyridine derivatives ensures nanomolar potency against NSCLC cell lines (e.g., HCC827) and high selectivity over normal tissues, making it the optimal precursor for this class of targeted therapies [1].
Serving as the critical core building block for competitive ERAP1 inhibitors, where the 2,5-difluoro pattern is strictly required for allosteric pocket binding and antigen presentation modulation[2].
Employed as the acidic sulfonamide element in voltage-gated sodium channel blockers, allowing researchers to maintain low-nanomolar potency while engineering out CYP3A4 metabolic liabilities[3].
Acting as the primary starting material for di-halo substituted 1,2,4-benzothiadiazine 1,1-dioxides, achieving optimal sub-micromolar EC2x values for cognitive enhancement and neuroprotection research [4].
Irritant